molecular formula C8H7ClO4S B6232802 2-(3-chlorobenzenesulfonyl)acetic acid CAS No. 3938-05-4

2-(3-chlorobenzenesulfonyl)acetic acid

Cat. No.: B6232802
CAS No.: 3938-05-4
M. Wt: 234.7
InChI Key:
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Description

2-(3-Chlorobenzenesulfonyl)acetic acid is an organic compound with the molecular formula C8H7ClO4S It is characterized by the presence of a chlorobenzene ring attached to a sulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorobenzenesulfonyl)acetic acid typically involves the sulfonylation of 3-chlorobenzene with a sulfonyl chloride, followed by the introduction of an acetic acid group. One common method includes:

    Sulfonylation: Reacting 3-chlorobenzene with chlorosulfonic acid to form 3-chlorobenzenesulfonyl chloride.

    Acetylation: The 3-chlorobenzenesulfonyl chloride is then reacted with acetic acid or its derivatives under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reagents such as lithium aluminum hydride.

    Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorobenzenesulfonyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive sulfonyl group.

Mechanism of Action

The mechanism by which 2-(3-chlorobenzenesulfonyl)acetic acid exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    2-(4-Chlorobenzenesulfonyl)acetic acid: Similar structure but with the chlorine atom in the para position.

    2-(3-Bromobenzenesulfonyl)acetic acid: Bromine atom instead of chlorine.

    2-(3-Methylbenzenesulfonyl)acetic acid: Methyl group instead of chlorine.

Uniqueness: 2-(3-Chlorobenzenesulfonyl)acetic acid is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

3938-05-4

Molecular Formula

C8H7ClO4S

Molecular Weight

234.7

Purity

95

Origin of Product

United States

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